8-methoxy-2H-chromene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO4S and a molecular weight of 260.69 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
The synthesis of 8-methoxy-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-methoxy-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Chemischer Reaktionen
8-Methoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form 8-methoxy-2H-chromene-3-sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-methoxy-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues . The molecular targets and pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives such as:
- 8-Methyl-2H-chromene-3-sulfonyl chloride
- 6-Methyl-2H-chromene-3-sulfonyl chloride
- 5,7-Dimethyl-2H-chromene-3-sulfonyl chloride
- 8-Fluoro-2H-chromene-3-sulfonyl chloride
- 6,8-Difluoro-2H-chromene-3-sulfonyl chloride
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and biological activities . The uniqueness of this compound lies in its methoxy group, which can affect its chemical properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H9ClO4S |
---|---|
Molekulargewicht |
260.69 g/mol |
IUPAC-Name |
8-methoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
BERWLJLWPLRFGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.